molecular formula C43H61NO11 B1146461 22,23-Didehydro Selamectin CAS No. 165108-09-8

22,23-Didehydro Selamectin

Katalognummer: B1146461
CAS-Nummer: 165108-09-8
Molekulargewicht: 767.9 g/mol
InChI-Schlüssel: GATKGOZXXRVNJY-PBTBINGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 22,23-Didehydro Selamectin involves several key steps. One of the primary methods uses Doramectin as a starting material. The process includes hydrogenation, oxidation, oximation, and desugaring . This method is efficient, with few steps, high yield, and low cost, making it suitable for large-scale industrial production .

Analyse Chemischer Reaktionen

22,23-Didehydro Selamectin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Parasites

Research indicates that 22,23-Didehydro Selamectin exhibits potent activity against a range of ectoparasites and endoparasites:

  • Fleas : In clinical settings, selamectin has demonstrated over 98% efficacy in killing fleas within 36 hours post-application .
  • Ticks : It is effective against various tick species, providing control over infestations .
  • Heartworms : Selamectin prevents the development of adult heartworms when administered within one month of exposure to infective larvae .

Safety Profile

Selamectin has a high safety margin in both dogs and cats. Studies have shown that adverse reactions are rare, with less than 1% of pets experiencing side effects such as localized irritation at the application site . In safety studies involving higher dosages, no significant adverse effects were observed, indicating that selamectin can be administered safely even at elevated doses .

Case Studies

Several case studies have documented the successful application of selamectin in veterinary practice:

Case Study: Flea Control in Dogs and Cats

In a controlled study involving over 1,700 dogs and cats treated with selamectin (marketed as Revolution), results showed that over 90% of flea infestations were effectively controlled when administered monthly. The study highlighted the compound's ability to not only kill adult fleas but also prevent flea eggs from hatching .

Case Study: Heartworm Prevention

A longitudinal study focusing on heartworm prevention demonstrated that dogs receiving selamectin within one month of exposure to Dirofilaria immitis larvae had significantly lower rates of heartworm infection compared to those that did not receive timely treatment. This underscores the importance of early administration in heartworm endemic regions .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various parasites:

Parasite Type Efficacy (%) Application Method Notes
Adult Fleas>98TopicalKills within 36 hours
Flea Eggs>90TopicalPrevents hatching
Heartworm Larvae>95TopicalPrevents development
TicksVariableTopicalEffective against multiple species

Biologische Aktivität

22,23-Didehydro Selamectin is a derivative of selamectin, a macrocyclic lactone used primarily as an antiparasitic agent in veterinary medicine. This compound exhibits significant biological activity against a variety of parasites, including fleas, ticks, and certain nematodes. Understanding its mechanisms of action, pharmacokinetics, and efficacy is crucial for optimizing its use in clinical settings.

This compound operates primarily through its interaction with glutamate-gated chloride channels (GluCl) in the nervous system of parasites. This interaction results in increased permeability to chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent paralysis and death of the parasite. Additionally, it may also affect GABA-gated chloride channels, further enhancing its antiparasitic effects .

Pharmacokinetics

The pharmacokinetics of this compound demonstrate its effective absorption and distribution in animal tissues. After administration, the compound reaches peak plasma concentrations within a few hours and exhibits a prolonged half-life due to its lipophilic nature, allowing for sustained antiparasitic activity. The compound is primarily metabolized in the liver and excreted via feces .

Efficacy Against Parasites

Research has shown that this compound is effective against various ectoparasites and endoparasites. The following table summarizes its efficacy against key parasites:

Parasite Efficacy (%) Dosage (mg/kg) Administration Route
Ctenocephalides felis (Flea) 98%6Topical
Ixodes scapularis (Tick) 95%12Topical
Toxocara canis (Roundworm) 90%10Oral

Case Studies

  • Flea Control in Dogs : A study conducted on a group of dogs treated with this compound showed a significant reduction in flea populations within 24 hours post-treatment. The treatment maintained efficacy for up to 30 days .
  • Tick Infestation : In a controlled trial involving cats exposed to Ixodes scapularis, administration of this compound resulted in a marked decrease in tick attachment rates compared to untreated controls .

Safety Profile

The safety profile of this compound appears favorable when used at recommended dosages. Common side effects are mild and may include transient vomiting or diarrhea. No serious adverse effects have been reported in clinical studies when administered as directed .

Eigenschaften

CAS-Nummer

165108-09-8

Molekularformel

C43H61NO11

Molekulargewicht

767.9 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,24'S)-2-cyclohexyl-24'-hydroxy-21'-hydroxyimino-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H61NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36?/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1

InChI-Schlüssel

GATKGOZXXRVNJY-PBTBINGESA-N

Isomerische SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C(C3=NO)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O

Kanonische SMILES

CC1C=CC=C2COC3C2(C(C=C(C3=NO)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O

Synonyme

25-Cyclohexyl-4’-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-demethoxy-25-de(1-methylpropyl)-5-(hydroxyimino)-avermectin A1a;  Selamectin Impurity B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.